Product packaging for Arachidonic Acid 1,2,3,4,5-13C(Cat. No.:)

Arachidonic Acid 1,2,3,4,5-13C

Cat. No.: B1164188
M. Wt: 309.4
InChI Key: YZXBAPSDXZZRGB-XDDXYDETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonic Acid 1,2,3,4,5-13C is an isotopically enriched form of the essential omega-6 polyunsaturated fatty acid (PUFA), with carbon-13 incorporated at positions 1, 2, 3, 4, and 5 of its 20-carbon chain . This compound is specifically designed for use as a metabolic tracer in mass spectrometry-based studies, enabling precise tracking and quantification of arachidonic acid metabolism and its vast array of bioactive derivatives in complex biological systems . Arachidonic acid (AA) is a fundamental component of cell membrane phospholipids, conferring fluidity and is a crucial precursor in the biosynthesis of eicosanoids . These metabolites, which include prostaglandins, thromboxanes, and leukotrienes generated via the cyclooxygenase (COX) pathway, as well as leukotrienes and lipoxins produced by the lipoxygenase (LOX) pathway, play pivotal roles in inflammation, cardiovascular homeostasis, and immune responses . Furthermore, AA is metabolized by cytochrome P450 (CYP) enzymes to form signaling molecules like epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs) . The compound also serves as a precursor for endocannabinoids and can modulate the activity of various ion channels, influencing neuronal excitability and synaptic transmission . Researchers utilize this compound to elucidate the intricate dynamics of these pathways in areas such as neuroinflammation, carcinogenesis, and cardiovascular disease . Its application allows for the detailed investigation of AA incorporation into phospholipids, its release by phospholipases A2, and subsequent enzymatic oxidation, providing critical insights into cellular signaling in both health and disease states . This product is for research use only and is not intended for human or therapeutic use.

Properties

Molecular Formula

C15[13C]5H32O2

Molecular Weight

309.4

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i16+1,17+1,18+1,19+1,20+1

InChI Key

YZXBAPSDXZZRGB-XDDXYDETSA-N

SMILES

CCCCC/C=CC/C=CC/C=CC/C=[13CH][13CH2][13CH2][13CH2][13C](O)=O

Synonyms

AA 1,2,3,4,5-13C

Origin of Product

United States

Synthesis and Isotopic Validation of Arachidonic Acid 1,2,3,4,5 13c

Chemical and Enzymatic Synthesis Strategies for Site-Specific ¹³C Enrichment

The creation of Arachidonic Acid 1,2,3,4,5-¹³C requires a precise, multi-step approach to ensure the ¹³C labels are placed at the correct positions. Both chemical and enzymatic methods can be employed for generating site-specifically labeled fatty acids, though chemical synthesis is more common for producing specific patterns like the 1,2,3,4,5-¹³C₅ labeling.

Chemical Synthesis: Total chemical synthesis offers the most direct control over the placement of isotopic labels. The general strategy involves the coupling of smaller, pre-labeled fragments to build the full 20-carbon chain of arachidonic acid.

A common approach for synthesizing complex unsaturated fatty acids involves:

Wittig Reaction: This reaction is fundamental in creating carbon-carbon double bonds with control over stereochemistry, which is crucial for the cis configuration of the four double bonds in arachidonic acid (at carbons 5, 8, 11, and 14). nih.gov

Alkyne Coupling and Hydrogenation: Another powerful technique involves coupling alkyne (triple bond) containing fragments, followed by a stereospecific reduction to a cis-alkene. Using a Lindlar catalyst for hydrogenation ensures the formation of the required cis double bonds. acs.orgnih.gov

For Arachidonic Acid 1,2,3,4,5-¹³C₅, the synthesis would be designed to incorporate a starting fragment that already contains the five-¹³C-atom chain. For instance, a labeled 5-carbon synthon could be prepared and then elaborated upon. A plausible, though simplified, synthetic route might start with a ¹³C-labeled precursor like 1-bromo-4-pentyne, where the carbons are ¹³C enriched. This labeled fragment would then be coupled with other unlabeled fragments in a convergent synthesis to construct the full arachidonic acid backbone. acs.org More complex strategies have been developed to reduce the number of steps, for example, by using a Corey-Fuchs reaction to convert a formyl group into a terminal ¹³C-labeled alkyne using ¹³CBr₄ as the label source. researchgate.net

Enzymatic Synthesis: While highly specific, enzymatic synthesis is less commonly used for generating a custom labeling pattern like 1,2,3,4,5-¹³C₅ from scratch. Enzymes typically introduce labels at specific sites based on their catalytic mechanism, such as the hydrogen abstraction by lipoxygenases. researchgate.net However, enzymes could potentially be used in combination with chemically synthesized, labeled precursors. For example, if a shorter fatty acid containing the 1,2,3,4,5-¹³C₅ label were synthesized, elongase and desaturase enzymes could theoretically be used to build it up to the full arachidonic acid structure, preserving the label at the carboxyl end.

Methods for Isotopic Purity and Positional Labeling Verification

After synthesis, it is critical to verify that the final product has the correct structure, that the ¹³C labels are in the intended positions, and that the isotopic enrichment is high. Several analytical techniques are essential for this validation.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the mass shift due to isotope incorporation. By comparing the mass spectra of the labeled and unlabeled arachidonic acid, a clear shift corresponding to the five ¹³C atoms (+5 Daltons) can be observed. caymanchem.com High-resolution MS can provide the exact mass and confirm the elemental formula, C₁₅[¹³C]₅H₃₂O₂. caymanchem.com Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to analyze the mass distribution vector (MDV), which shows the fractional abundance of each isotopologue (M+0, M+1, ... M+5). nih.govckisotopes.com This confirms the isotopic purity and ensures that the majority of the molecules contain all five ¹³C labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the exact position of isotopic labels within a molecule.

¹³C-NMR: A one-dimensional ¹³C-NMR spectrum will show significantly enhanced signals for the labeled carbon atoms (C1 through C5). nih.gov The chemical shifts of these signals confirm their positions in the fatty acid chain.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional NMR technique correlates ¹³C atoms with their directly attached protons. It can offer enhanced signal-to-noise and definitively confirm the location of each ¹³C atom by identifying the corresponding C-H bond. nih.gov For Arachidonic Acid 1,2,3,4,5-¹³C₅, the signals for carbons 2, 3, 4, and 5 would show correlations to their attached protons, while the carboxyl carbon (C1) would not.

The combination of MS and NMR provides a comprehensive validation of the synthesized tracer's identity, isotopic enrichment, and precise labeling pattern. frontiersin.org

Considerations for Tracer Stability and Biological Availability

For an isotopically labeled compound to be an effective tracer, it must be stable under experimental conditions and behave identically to its natural, unlabeled counterpart in biological systems.

Biological Availability and Isotope Effects: A fundamental principle of tracer studies is that the labeled molecule should be biologically indistinguishable from the endogenous compound. ckisotopes.comukisotope.com The introduction of stable isotopes like ¹³C results in a minuscule increase in mass that generally does not alter the compound's biological activity. This ensures that its uptake, transport, and incorporation into complex lipids or conversion into signaling molecules accurately reflect the fate of the natural arachidonic acid pool. ckisotopes.comnih.gov

When using tracers, it is also important to consider the concept of isotopic steady state. In many cell culture experiments, it can take 48-72 hours for the labeled fatty acid to fully incorporate into cellular lipid pools and reach a steady state. researchgate.net Studies using uniformly ¹³C-labeled arachidonic acid have shown that it is readily absorbed and metabolized, with a plasma half-life of approximately 4.4 days in humans, demonstrating its excellent biological availability and utility as a tracer. nih.govresearchgate.net The amount of tracer used should be small enough to not perturb the size of the endogenous arachidonic acid pool, a key principle for obtaining physiologically relevant data. ckisotopes.comukisotope.com

Advanced Analytical Methodologies for 13c Arachidonic Acid and Its Metabolites

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) stands as a cornerstone for the analysis of ¹³C-labeled arachidonic acid and its metabolites due to its high sensitivity and specificity. nih.govnih.gov When coupled with chromatographic separation techniques, MS allows for the detailed profiling of complex lipid mixtures. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid and Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing fatty acids, including arachidonic acid. nih.gov To make the non-volatile fatty acids suitable for GC analysis, a derivatization step is necessary to increase their volatility. nih.govsigmaaldrich.commdpi.com Common derivatization methods include the formation of fatty acid methyl esters (FAMEs). royalsocietypublishing.orgchempap.org

In the context of ¹³C-labeled arachidonic acid, GC-MS can be used to determine the ¹³C content in the parent molecule and its metabolites. iaea.org By monitoring selected ions, a technique known as selected ion monitoring (SIM-GC-MS), researchers can track the incorporation of the ¹³C label into different fatty acid pools. nih.govcambridge.org This provides insights into processes like de novo synthesis and fatty acid turnover. royalsocietypublishing.org For instance, an increase in the M+2 ion abundance can demonstrate the de novo synthesis of arachidonic acid from ¹³C-acetyl-CoA. royalsocietypublishing.org

Challenges in GC-MS analysis include potential fractionation of ¹³C/¹²C isotopes on the GC column, which requires integration of the entire chromatographic peak for accurate quantification. iaea.org Despite its high sensitivity, obtaining precise ¹³C patterns can be challenging for low-abundance, long-chain fatty acids. royalsocietypublishing.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid and Eicosanoid Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of complex lipids and eicosanoids, which are the bioactive metabolites of arachidonic acid. nih.govmdpi.comconsensus.app Unlike GC, LC can analyze a wider range of metabolites without the need for derivatization, although derivatization can be used to enhance sensitivity. mdpi.commdpi.comnih.gov The coupling of LC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for profiling individual molecular species. mdpi.commdpi.com

In studies involving ¹³C-Arachidonic Acid, LC-MS/MS allows for the tracing of the labeled backbone into various eicosanoid pathways, including those mediated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes. mdpi.comnih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS enables the sensitive and selective quantification of a wide array of eicosanoids simultaneously. mdpi.comnih.govuni-luebeck.de This is crucial for understanding the complex and often transient nature of eicosanoid signaling. caymanchem.com

Recent advancements in LC-MS/MS methods have focused on improving the ionization efficiency and separation of eicosanoids, which are often present at low concentrations and are structurally similar. nih.gov These methods are essential for accurately profiling the metabolic fate of ¹³C-Arachidonic Acid in biological systems.

High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) and Ion Mobility Spectrometry

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Orbitrap and Quadrupole Time-of-Flight (Q-TOF), offers significant advantages for the analysis of ¹³C-labeled arachidonic acid and its metabolites. HRMS provides highly accurate mass measurements, which aids in the confident identification of compounds and their isotopic fine structure. This is particularly important for distinguishing between different isotopologues and for resolving isobaric interferences.

Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), adds another dimension of separation based on the size, shape, and charge of the ions. rsc.orgnih.gov This technique is particularly powerful for separating lipid isomers, which are often indistinguishable by mass alone. rsc.orgnih.govnih.gov For ¹³C-labeled compounds, IMS can help differentiate isomers based on subtle shifts in their ion mobility spectra caused by the presence of the heavier isotope. nih.gov Different types of IMS analyzers, such as drift-tube IMS (DTIMS), travelling-wave IMS (TWIMS), trapped ion mobility spectrometry (TIMS), and field asymmetric waveform ion mobility spectrometry (FAIMS), offer various capabilities for resolving complex mixtures. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Whole-Body and Compartmental Turnover

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the ratio of stable isotopes, such as ¹³C/¹²C. oiv.int When coupled with a gas chromatograph via a combustion interface (GC-C-IRMS), it allows for compound-specific isotope analysis (CSIA) of fatty acids. royalsocietypublishing.orgnih.govresearchgate.net This method is exceptionally sensitive for detecting tracer-labeled compounds. nih.gov

IRMS is instrumental in studying whole-body and compartmental fatty acid metabolism. nih.govcambridge.orgbioscientifica.comnih.gov By administering a ¹³C-labeled arachidonic acid tracer and measuring the appearance of ¹³C in expired CO₂, researchers can quantify the rate of fatty acid oxidation. bioscientifica.com Similarly, by analyzing the isotopic enrichment in different tissues and plasma pools, the turnover rates and fluxes between compartments can be determined. nih.govbioscientifica.com

GC-C-IRMS requires the conversion of analytes to a simple gas, like CO₂, for isotopic analysis. oiv.intnih.gov This technique has been successfully applied to trace the metabolism of various fatty acids, providing valuable insights into their synthesis, desaturation, and elongation pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. nih.gov It is particularly useful for analyzing ¹³C-labeled compounds.

¹³C-NMR for Positional Enrichment and Structural Elucidation

This technique has been used to study the incorporation of ¹³C-labeled arachidonic acid into various lipid classes, such as phosphoglycerides and triacylglycerols. nih.gov By analyzing the ¹³C-NMR spectra of lipid extracts, researchers can identify the specific metabolic products and their positional labeling. nih.govfrontiersin.org For example, ¹³C-NMR can distinguish between directly incorporated [1-¹³C]Arachidonic Acid and its metabolites formed from a labeled precursor. nih.gov

High-resolution 2D solution-state NMR can even be applied to living organisms to analyze lipid composition and fatty acid unsaturation levels in vivo. nih.gov This provides a dynamic view of lipid metabolism and storage within intact biological systems. nih.gov

Interactive Data Table: Comparison of Analytical Techniques for ¹³C-Arachidonic Acid Analysis

FeatureGC-MSLC-MS/MSHRMS (Orbitrap, Q-TOF)IRMS¹³C-NMR
Primary Application Fatty acid profiling, turnover studiesEicosanoid and complex lipid profilingHigh-confidence identification, isotopologue analysisWhole-body and compartmental turnover, oxidation ratesPositional enrichment, structural elucidation
Sample Derivatization Required for fatty acidsOften not required, but can enhance sensitivityOften not requiredRequired (combustion to CO₂)Not required
Key Advantage High sensitivity for volatile compoundsVersatility for a wide range of analytesHigh mass accuracy and resolutionHighest precision for isotope ratiosProvides positional isotopic information
Key Limitation Limited to volatile/derivatizable compoundsPotential for ion suppressionHigher instrument costDestructive (combustion)Lower sensitivity compared to MS
¹³C-Arachidonic Acid Application Example Quantifying ¹³C incorporation into fatty acid pools. royalsocietypublishing.orgTracing the label into prostaglandins (B1171923) and leukotrienes. nih.govDistinguishing isomeric ¹³C-labeled metabolites. nih.govMeasuring whole-body oxidation of ¹³C-arachidonic acid. bioscientifica.comDetermining the exact carbon position of the ¹³C label in metabolites. nih.gov

In Vivo and In Vitro NMR for Real-time Metabolic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique capable of providing detailed chemical profiling of living cells and organisms. nih.gov When combined with 13C isotope labeling, NMR allows for the real-time monitoring of metabolic pathways, offering unique insights into the fate of compounds like arachidonic acid.

In Vitro NMR: In cell-free lipid extracts, high-resolution NMR can effectively determine lipid compositions and the degree of fatty acid unsaturation. nih.gov Studies on lipid extracts from organisms like Caenorhabditis elegans have demonstrated the ability of NMR to detect notable differences in metabolite profiles, such as the absence of arachidonic acid in mutant strains lacking specific desaturase enzymes. nih.govnih.gov While detection at natural 13C abundance is possible in extracts, the low sensitivity often requires longer acquisition times to achieve high signal-to-noise ratios. nih.gov

In Vivo NMR: For real-time analysis in intact organisms, uniform 13C-isotope labeling is highly advantageous as it significantly boosts sensitivity. nih.gov This approach has been successfully used to study lipid storage and metabolism directly within live C. elegans. nih.govnih.gov High-resolution, two-dimensional (2D) NMR techniques, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), are employed for these in vivo studies. nih.govresearchgate.net These methods allow for the clear identification and analysis of metabolites, including the specific signals corresponding to arachidonic acid, which can be monitored in real-time to observe changes in lipid pools within the intact animal. nih.gov The use of 13C enrichment with 2D NMR is a prerequisite for effective metabolite assignment and monitoring in living systems. researchgate.net These advanced NMR experiments can provide kinetic data on metabolic fluxes that are not accessible through stationary analysis alone. researchgate.net

Table 1: NMR Methodologies for 13C-Arachidonic Acid Metabolic Monitoring

Method Application Key Findings & Advantages References
High-Resolution 2D Solution-State NMR In Vitro (Lipid Extracts)Revealed absence of arachidonic acyl chains in fat-3 mutant C. elegans. nih.govnih.gov
Uniform 13C-Isotope Labeling with 2D 1H-13C HSQC In Vivo (Live C. elegans)Enables analysis of lipid storage with high resolution and sensitivity. Confirmed the absence of arachidonic acid signals in mutant worms. Allows for spectra with excellent signal-to-noise in ~30 minutes. nih.gov
1D and 2D NMR with 13C Enrichment In Vivo Metabolic Flux AnalysisVisualizes the active metabolic network and allows for the measurement of metabolic fluxes in real-time. HSQC and HETCOR are logical choices for molecular fingerprinting. researchgate.net

Integration of Multi-Omics Data with Isotope Tracing Workflows

The complexity of biological systems necessitates analytical approaches that extend beyond a single dimension. The integration of data from multiple "omics" platforms—such as genomics, proteomics, and metabolomics—with stable isotope tracing provides a more holistic understanding of metabolic networks. nih.govacs.org Isotope labeling with atoms like 13C allows researchers to trace the metabolic fate of specific molecules, and this data can be correlated with changes in protein and gene expression to elucidate regulatory mechanisms. nih.govacs.org

The combination of proteomics and metabolomics has proven particularly fruitful in studying the role of arachidonic acid metabolism in various biological contexts. For instance, an integrative analysis of the hypoxia response in the mouse spleen used this dual approach. mdpi.com Researchers identified that under hypoxic conditions, several metabolic pathways were significantly enriched, including arachidonic acid metabolism. mdpi.com The study found that key enzymes in this pathway, such as arachidonate (B1239269) 15-lipoxygenase and hematopoietic prostaglandin (B15479496) D synthase, were upregulated at both the protein and mRNA levels, leading to a corresponding increase in downstream metabolites like prostaglandin D2. mdpi.com

Similarly, metabolomics studies in the context of atherosclerosis have highlighted the critical involvement of the arachidonic acid pathway. nih.gov Elevated levels of arachidonic acid and its metabolite, leukotriene B4, were identified in atherosclerotic conditions. nih.gov Integrating these metabolomic findings with further biological validation provides crucial insights into disease mechanisms and potential diagnostic biomarkers. nih.gov The development of novel methods like 13C-SpaceM, which combines spatial single-cell isotope tracing with mass spectrometry imaging and microscopy, represents a frontier in multi-omics integration. nih.gov This technique allows for the investigation of metabolic heterogeneity at the single-cell level, providing unprecedented detail on fatty acid synthesis and uptake in different cellular microenvironments. nih.gov

Table 2: Research Findings from Integrated Multi-Omics and Isotope Tracing Studies of Arachidonic Acid

Study Focus Omics Platforms Integrated Key Findings Related to Arachidonic Acid (AA) References
Hypoxia Response in Mouse Spleen Proteomics, Metabolomics, TranscriptomicsAA metabolism was a significantly enriched pathway in response to hypoxia. Key enzymes (e.g., arachidonate 15-lipoxygenase) were upregulated, leading to increased levels of downstream metabolites (e.g., prostaglandin D2). mdpi.com
Atherosclerosis Metabolomics, Biological ValidationIdentified elevated levels of AA and its downstream product, leukotriene B4, in atherosclerosis, highlighting the pathway's role in the disease. nih.gov
General Lipid Metabolism Lipidomics, Genomics, ProteomicsIsotope tracing with 13C is a key method to follow lipid metabolism, linking metabolite changes to broader cellular functions and disease states. nih.govacs.org
Single-Cell Heterogeneity Isotope Tracing, Mass Spectrometry Imaging, Microscopy (13C-SpaceM)Developed a method to probe metabolic activity at the single-cell level, enabling analysis of fatty acid uptake, synthesis, and modification with spatial resolution. nih.gov

Metabolic Pathway Elucidation and Flux Analysis Using Arachidonic Acid 1,2,3,4,5 13c

Tracing De Novo Synthesis and Elongation of Fatty Acids

While Arachidonic Acid 1,2,3,4,5-¹³C is itself a product of fatty acid synthesis, its use as a tracer primarily illuminates its subsequent metabolic conversions rather than its own de novo synthesis. The tracing of de novo synthesis of arachidonic acid typically involves administering a simpler ¹³C-labeled precursor, such as ¹³C-acetyl-CoA. The incorporation of the ¹³C label into the arachidonic acid molecule then provides a direct measure of its synthesis rate. nih.gov

However, ¹³C-labeled arachidonic acid is instrumental in studying the elongation of polyunsaturated fatty acids (PUFAs). Once introduced into a biological system, the labeled 20-carbon arachidonic acid can be acted upon by elongase enzymes, which add two-carbon units to the carboxyl end. By tracking the appearance of heavier, elongated fatty acids that retain the ¹³C label, researchers can elucidate the flux through these elongation pathways. For instance, the conversion of labeled arachidonic acid (20:4n-6) to docosatetraenoic acid (22:4n-6) can be quantitatively assessed, providing insights into the regulation of very-long-chain fatty acid synthesis. nih.gov

Quantification of Desaturation and Retroconversion Pathways

The use of labeled arachidonic acid has been pivotal in quantifying less common but metabolically significant pathways like retroconversion. Retroconversion is a process where a longer-chain fatty acid is shortened, typically involving partial β-oxidation in the peroxisomes. A notable example is the retroconversion of arachidonic acid back to linoleic acid (18:2n-6). Studies using ¹⁴C-labeled arachidonic acid in essential fatty acid-deficient rats have demonstrated this in vivo conversion, where the label appeared in epidermal linoleic acid. nih.gov By using a ¹³C-labeled arachidonic acid tracer and measuring the isotopic enrichment in the linoleic acid pool, this pathway can be quantified.

Furthermore, stable isotope tracers are used to study the activity of desaturase enzymes, which introduce double bonds into fatty acid chains. While labeled precursors to arachidonic acid are used to measure its formation via desaturation, labeled arachidonic acid itself can be used in competitive inhibition studies or to assess its influence on the desaturation of other fatty acids. Compound-specific isotope analysis, which measures the ¹³C/¹²C ratio in individual fatty acids, can reveal subtle shifts in metabolic pathways, including desaturation and retroconversion, in response to dietary or physiological changes. nih.govresearchgate.net

Study TypeLabeled Compound UsedKey FindingResearch Context
Retroconversion Analysis[U-¹⁴C]arachidonateDemonstrated in vivo retroconversion of arachidonic acid to linoleic acid. nih.govEssential fatty acid-deficient rats
Isotopic Signature AnalysisNatural abundance ¹³CDietary changes altered the ¹³C isotopic signature of liver arachidonic acid. nih.govRat liver fed different fatty acid diets
Desaturase Mutant AnalysisUniform ¹³C-isotope labelingNMR analysis of live C. elegans confirmed the lack of arachidonic acid in fat-3 mutants deficient in Δ-6 desaturase activity. nih.govC. elegans model for fatty acid metabolism

Incorporation Dynamics into Complex Lipid Classes

A primary fate of free arachidonic acid within the cell is its rapid esterification and incorporation into more complex lipid molecules. Using isotopically labeled arachidonic acid, such as the deuterated analog (²H₈)arachidonic acid or ¹³C-arachidonic acid, allows for the precise tracking of these incorporation dynamics into various lipid classes over time. nih.gov These studies reveal that exogenous arachidonic acid is not distributed uniformly but is channeled into specific lipid pools, reflecting the activity of distinct metabolic pathways.

The vast majority of cellular arachidonic acid is found esterified at the sn-2 position of membrane glycerophospholipids. caymanchem.com The incorporation of ¹³C-labeled arachidonic acid into these phospholipids (B1166683) is a dynamic process governed by the "Lands cycle," a continuous deacylation and reacylation cycle. Studies using labeled tracers have shown that upon entering the cell, arachidonic acid is first activated to arachidonoyl-CoA and then rapidly esterified into lysophospholipids by acyl-CoA acyltransferases to form new phospholipids.

Research has detailed the time-dependent incorporation of labeled arachidonic acid into specific phospholipid classes, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). nih.gov Furthermore, these tracers have been essential in elucidating the subsequent remodeling of phospholipid acyl chains. For instance, CoA-independent transacylase enzymes can move the labeled arachidonic acid from PC, often the initial acceptor, to other phospholipids like PE, which serves as a more stable reservoir. This remodeling is crucial for maintaining the specific fatty acid composition of different cellular membranes and creating specific phospholipid species that can act as signaling platforms.

Besides phospholipids, ¹³C-arachidonic acid is also incorporated into neutral lipids, primarily triacylglycerols (TAGs) and cholesterol esters (CEs). Tracer studies have been fundamental in determining the metabolic flux into these storage lipids. Research in macrophage-like cells using ³H-arachidonic acid revealed that its incorporation into phospholipids precedes its appearance in TAGs. researchgate.net This indicates that the phospholipid pool is the primary and immediate metabolic destination.

The incorporation into TAGs occurs principally through de novo synthesis pathways, where the labeled arachidonoyl-CoA is used to build the TAG molecule on a glycerol (B35011) backbone. By measuring the rate of appearance of ¹³C-labeled arachidonic acid in the TAG and CE pools, researchers can quantify the flux of arachidonic acid into neutral lipid storage. This is particularly relevant in metabolic conditions where excess fatty acids are shunted towards storage in lipid droplets. nih.gov

Lipid ClassIncorporation PathwayKey Research FindingTracer Used
Phospholipids (PL)Lands Cycle (reacylation)Incorporation into PL precedes incorporation into triacylglycerol. researchgate.net[³H]arachidonic acid
Phospholipids (PL)CoA-Independent TransacylationLabeled AA is transferred from phosphatidylcholine (PC) to phosphatidylethanolamine (PE).(²H₈)arachidonic acid
Triacylglycerols (TAG)De Novo SynthesisIncorporation into TAG is primarily via de novo synthesis, not remodeling. researchgate.net[³H]arachidonic acid
Cholesterol Esters (CE)Acyl-CoA:cholesterol acyltransferase (ACAT)Labeled AA is incorporated into various lipid classes, including CEs, which can be tracked. nih.govDeuterated arachidonic acid

Beta-Oxidation and Catabolic Fate Assessment

The catabolism of fatty acids via β-oxidation is a major energy-generating process. While it was once thought that highly unsaturated fatty acids like arachidonic acid are poor substrates for β-oxidation, tracer studies have provided a more nuanced understanding. vaia.com The use of ¹³C-labeled arachidonic acid allows for the definitive assessment of its catabolic fate.

When ¹³C-arachidonic acid is oxidized, the ¹³C-labeled acetyl-CoA units produced enter the Krebs cycle, ultimately generating ¹³CO₂ which can be detected in the breath. This provides a whole-body measure of arachidonic acid oxidation. Studies in humans have used orally administered ¹³C-AA to follow its metabolism over several weeks, tracking its disappearance from plasma and its conversion to ¹³CO₂. researchgate.net Other research has focused on the specific intermediates of peroxisomal β-oxidation, identifying catabolites such as 2-trans-4,7,10-hexadecatetraenoic acid that accumulate when arachidonate (B1239269) is incubated with isolated peroxisomes. nih.gov These tracer studies have also revealed that the communication between organelles is key; arachidonic acid produced in peroxisomes can be transported to microsomes for re-esterification, thereby escaping further catabolism and highlighting a key regulatory node. nih.gov

Analysis of Subcellular Compartmentalization and Trafficking

Understanding where arachidonic acid and its metabolites are located within the cell is crucial to understanding their function. Isotopic labeling with ¹³C provides a means to track the movement, or trafficking, of arachidonic acid between different subcellular compartments.

Following administration of ¹³C-arachidonic acid, its signature can be traced to specific organelles or lipid pools. For example, studies have shown that labeled arachidonic acid is incorporated into the phospholipids of the endoplasmic reticulum membrane. It is also shunted into lipid droplets for storage as triacylglycerols. nih.gov Advanced techniques like high-resolution NMR on live organisms uniformly labeled with ¹³C have successfully identified signals from labeled fatty acids specifically within these lipid droplets. nih.gov Furthermore, tracer experiments have uncovered the trafficking of arachidonic acid between peroxisomes and microsomes, demonstrating that it can be produced in one organelle (peroxisome) via retroconversion and then transported to another (microsome) for esterification into phospholipids. nih.gov This intercellular trafficking prevents its immediate re-oxidation and channels it towards incorporation into membranes, illustrating the complex spatial regulation of lipid metabolism.

Cellular and Organ Level Applications of 13c Arachidonic Acid

In Vitro Cellular Models for Lipid Metabolism and Signaling

In vitro cell cultures offer a controlled environment to dissect the intricate molecular pathways involving arachidonic acid. By introducing ¹³C-labeled AA into the culture medium, researchers can trace its journey into the cell and its subsequent transformation into various bioactive eicosanoids, such as prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com This stable isotope tracing is a powerful method for determining de novo fatty acid biosynthesis and understanding the metabolic fate of exogenous fatty acids. acs.orgnih.gov Modern analytical techniques, particularly mass spectrometry, can differentiate the ¹³C-labeled metabolites from their endogenous, unlabeled counterparts, enabling precise quantification and pathway analysis. balsinde.org

Optimization of Tracer Concentration for Cell Culture Studies

A critical step in designing cell culture experiments with ¹³C-Arachidonic Acid is the optimization of the tracer concentration. The ideal concentration must be sufficient for detection by analytical instruments without inducing cytotoxicity or perturbing the natural metabolic state of the cells. nih.gov High concentrations of free fatty acids can alter membrane fluidity, induce stress responses, and potentially overwhelm metabolic pathways, leading to non-physiological outcomes. mdpi.com

Optimization is an empirical process that depends on several factors, including the cell type, the specific metabolic pathway under investigation, the incubation duration, and the sensitivity of the mass spectrometer. Researchers often perform dose-response experiments to identify a concentration that results in detectable isotopic enrichment in downstream metabolites without affecting cell viability or proliferation. The goal is to use the lowest possible concentration that provides a robust and reproducible signal, ensuring that the tracer acts as a probe rather than a metabolic disruptor. nih.govnih.gov

Table 1: Illustrative Tracer Concentration Parameters for Cell Culture Studies

Cell TypeTypical ¹³C-AA Concentration Range (μM)Common Incubation TimePrimary Research Objective
Macrophages (e.g., RAW 264.7)1 - 25 μM4 - 24 hoursTracing eicosanoid production during inflammatory response
Cancer Cell Lines (e.g., HT-1080)10 - 80 μM24 - 48 hoursInvestigating lipid peroxidation in ferroptosis acs.org
Neuronal Cells (e.g., SH-SY5Y)0.5 - 15 μM12 - 72 hoursStudying incorporation into neural membrane phospholipids (B1166683)
Hepatocytes (e.g., HepG2)5 - 50 μM6 - 24 hoursAnalyzing fatty acid uptake and esterification into triglycerides

Investigation of Cellular Uptake and Release Mechanisms

¹³C-Arachidonic Acid is an excellent tool for elucidating the mechanisms by which cells acquire and release this crucial fatty acid. The process of cellular uptake has been a subject of debate, with evidence supporting both passive diffusion across the plasma membrane and protein-facilitated transport. nih.gov Once inside the cell, Fatty Acid Binding Proteins (FABPs) are thought to facilitate the transport of AA to various organelles for metabolism or storage. nih.gov

By incubating cells with ¹³C-AA and analyzing the isotopic enrichment in different subcellular fractions and lipid classes over time, researchers can map its intracellular trafficking. For instance, studies can track the rapid incorporation of ¹³C-AA into membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov

The release of AA from these membrane stores, a critical step in signaling, is primarily mediated by the phospholipase A₂ (PLA₂) family of enzymes. wikipedia.org Upon cellular stimulation (e.g., by cytokines or growth factors), PLA₂ hydrolyzes the ester bond at the sn-2 position of phospholipids, releasing free AA. Using ¹³C-AA as a tracer allows for the direct measurement of this release and its subsequent conversion into signaling molecules, providing a dynamic view of the entire signaling cascade. balsinde.org

Ex Vivo Tissue and Organ Perfusion Systems

Ex vivo organ perfusion systems bridge the gap between in vitro cell culture and in vivo animal models. These systems maintain the viability and physiological function of an isolated organ for a period of time by perfusing it with an oxygenated, nutrient-rich solution. frontiersin.org Introducing ¹³C-Arachidonic Acid into the perfusate allows for the study of organ-specific lipid metabolism in a highly controlled setting, free from the systemic influences of a whole organism.

This technique is valuable for studying organs with high metabolic activity, such as the liver, kidney, and heart. nih.govnih.gov For example, in a perfused liver, ¹³C-AA can be used to trace its uptake by hepatocytes, its incorporation into triglycerides for storage, and its metabolism via cytochrome P450 enzymes. nih.gov In an isolated, perfused kidney, researchers can investigate how ¹³C-AA is metabolized into vasoactive eicosanoids that regulate renal blood flow and function. researchgate.net The metabolic products can be measured in both the tissue itself and the perfusate, offering a comprehensive picture of how the organ processes the fatty acid.

Mechanistic Studies in Animal Models (e.g., Rodent Brain, Liver, Adipose Tissue)

Animal models are essential for understanding how ¹³C-Arachidonic Acid is handled in a complete physiological system. Rodent models, in particular, have been instrumental in studying the metabolism of AA in specific tissues like the brain, liver, and adipose tissue. nih.govmdpi.com By administering ¹³C-AA, scientists can trace its distribution throughout the body and its incorporation into the lipid pools of different organs. nih.govresearchgate.net Advanced analytical methods like ¹³C-Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy and high-resolution mass spectrometry allow for the precise identification and quantification of labeled metabolites in tissue extracts. nih.govnih.gov

These studies have provided critical data on the relative contribution of dietary AA versus AA synthesized from precursors. For instance, research in suckling rats demonstrated that preformed AA from the diet is far more efficiently incorporated into the developing brain and liver than AA synthesized from its precursor, gamma-linolenic acid. nih.govresearchgate.net

Tracing Precursor-Product Relationships in Complex Biological Systems

A key strength of stable isotope tracers is their ability to definitively map precursor-to-product conversions within a complex metabolic network. By introducing a ¹³C-labeled precursor, one can follow the labeled carbons as they are incorporated into successive downstream products.

A landmark study in developing rats utilized a mixture of [1-¹³C]Arachidonic Acid and [3-¹³C]gamma-Linolenic Acid (GLA), a precursor to AA. nih.gov The researchers used ¹³C-NMR to track the incorporation of the label into the AA pools of the brain and liver. The results quantitatively demonstrated that preformed dietary AA was significantly more important for tissue accretion than AA newly synthesized from GLA. This type of study is crucial for understanding nutrient requirements during critical developmental periods.

Table 2: Comparative Efficiency of Preformed vs. Synthesized Arachidonic Acid Incorporation in Suckling Rat Tissues

OrganEfficiency of Preformed [1-¹³C]AA Incorporation (Relative to GLA-derived AA)Primary Lipid Classes Incorporating the LabelReference
Brain~17 times more efficientPhosphoglycerides nih.govresearchgate.net
Liver~10 times more efficientPhosphoglycerides and Triacylglycerols nih.govresearchgate.net

Elucidation of Enzyme Kinetics and Pathway Regulation

Tracing ¹³C-Arachidonic Acid in animal models provides powerful insights into the kinetics and regulation of the enzymatic pathways that govern its metabolism. The rate at which the ¹³C label appears in products of the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways reflects the in vivo activity of these enzymes. nih.govnih.gov

Kinetic studies using labeled AA in unanesthetized rodents have revealed that the turnover of AA in brain phospholipids is a rapid and continuous process. nih.gov By measuring the rates of deacylation (release from membranes by PLA₂) and reacylation (re-incorporation by acyl-CoA synthetases), researchers can quantify the flux through the "AA cascade." nih.gov Furthermore, these studies can reveal how pathway regulation is altered in disease states or by dietary interventions. For example, animal studies have shown that depriving rodents of dietary n-3 polyunsaturated fatty acids leads to reciprocal changes in the brain's AA cascade, increasing the expression of key enzymes like cPLA₂ and COX-2, which are associated with neuroinflammation. nih.gov

Table 3: Key Enzymes in Arachidonic Acid Metabolism and Their Regulation

EnzymePathwayFunctionStudied Using ¹³C-AA Tracing
Cytosolic Phospholipase A₂ (cPLA₂)AA ReleaseReleases AA from membrane phospholipids.Yes, by measuring the rate of ¹³C-AA release from lipid pools. nih.gov
Cyclooxygenase (COX-1, COX-2)Prostanoid SynthesisConverts AA to prostaglandins and thromboxanes.Yes, by quantifying ¹³C-labeled prostanoid production. nih.govnih.gov
Lipoxygenase (LOX)Leukotriene SynthesisConverts AA to leukotrienes and lipoxins.Yes, by measuring ¹³C-labeled leukotriene formation. nih.gov
Cytochrome P450 (CYP)Epoxygenase/HydroxylaseConverts AA to HETEs and EETs.Yes, by tracing the appearance of ¹³C-labeled HETEs and EETs. nih.gov
Acyl-CoA SynthetaseAA EsterificationActivates AA for re-incorporation into lipids.Yes, by measuring the rate of ¹³C-AA incorporation into phospholipids. nih.gov

Computational and Bioinformatics Approaches for 13c Tracer Data Interpretation

Metabolic Flux Analysis (MFA) Algorithms and Software for Isotopic Data

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. vueinnovations.comfrontiersin.org When using ¹³C-labeled substrates, MFA determines how the labeled carbon atoms are distributed throughout a metabolic network, providing a detailed picture of cellular metabolism. frontiersin.orgnih.gov The interpretation of this isotopic labeling data requires specialized algorithms and software.

A variety of software packages have been developed to facilitate ¹³C-MFA. nih.govucdavis.edu These tools automate the complex calculations required to estimate fluxes from experimental data. Some widely used software includes:

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based package that can perform both steady-state and isotopically non-stationary MFA. nih.govnih.govscispace.comvueinnovations.com It supports data from various analytical platforms, including mass spectrometry and NMR, and can analyze complex metabolic networks. nih.govnih.govvueinnovations.com INCA can also handle multiple tracer experiments simultaneously to generate a single, consistent flux map. nih.govscispace.com

13CFLUX2: A high-performance simulator for ¹³C-based MFA that is capable of handling large and complex metabolic networks.

FiatFlux: A user-friendly software designed for flux ratio analysis from mass spectrometry data, which can then be used to estimate absolute intracellular fluxes. nih.gov

OpenFlux: A modeling software for ¹³C-based MFA. ucdavis.edu

METRAN: A software for ¹³C-MFA, tracer experiment design, and statistical analysis. youtube.com

These software packages typically employ algorithms based on Elementary Metabolite Units (EMU), which significantly reduces the computational complexity of the analysis. nih.gov The general workflow involves defining a metabolic model, inputting experimental data (such as labeling patterns of metabolites and extracellular exchange rates), and then using the software to estimate the flux distribution that best fits the data. nih.gov

While direct applications of these software packages to "Arachidonic Acid 1,2,3,4,5-¹³C" are not extensively documented in readily available literature, the principles and methodologies are directly transferable. For instance, a study using a stable isotope tracer and tandem mass spectrometry investigated the source of arachidonic acid metabolized to eicosanoids in mast cells, a process for which these MFA tools would be invaluable for quantitative analysis. nih.gov The choice of a specific tracer like "Arachidonic Acid 1,2,3,4,5-¹³C" is a critical aspect of experimental design in MFA, as it determines the precision with which specific fluxes can be resolved. nih.govnih.gov

Table 1: Selected Software for ¹³C-Metabolic Flux Analysis

Software Key Features Primary Application
INCA Steady-state and non-stationary MFA, supports MS and NMR data, parallel experiment analysis. nih.govnih.govscispace.comvueinnovations.com Comprehensive analysis of complex metabolic networks. nih.govvueinnovations.com
13CFLUX2 High-performance simulation for large networks. Detailed quantification of intracellular fluxes.
FiatFlux User-friendly interface for flux ratio analysis. nih.gov Simplified flux analysis for non-expert users. nih.gov
OpenFlux Modeling software for ¹³C-based MFA. ucdavis.edu General metabolic flux analysis.
METRAN ¹³C-MFA, experimental design, and statistical analysis. youtube.com Flux estimation and experimental planning. youtube.com

Isotopomer Distribution Analysis (IDA) and Data Deconvolution

Isotopomer Distribution Analysis (IDA) is central to interpreting data from ¹³C tracer experiments. It involves the measurement and analysis of the mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of its different isotopologues (molecules that differ only in their isotopic composition). frontiersin.org This distribution provides a fingerprint of the metabolic pathways that produced the metabolite. For instance, tracking the incorporation of ¹³C from "Arachidonic Acid 1,2,3,4,5-¹³C" into its various downstream eicosanoid products would reveal the activity of different enzymatic pathways.

The raw data from mass spectrometry often requires deconvolution to correct for the natural abundance of ¹³C and to separate overlapping isotopic peaks. nih.gov This is a critical step for obtaining accurate MIDs. nih.gov Software tools are often used to automate this process. For example, a Python-based software called D-Tracer was developed to identify and extract metabolites with dual-isotope labels from mass spectrometry data, which simplifies the process of tracking metabolic fates. acs.orgbiorxiv.orgacs.orgnih.gov

In the context of arachidonic acid metabolism, IDA can be used to trace the flow of the ¹³C label from the parent fatty acid into various phospholipids (B1166683) and eicosanoids. nih.gov A study on the metabolic fate of exogenous arachidonic acid in ferroptosis utilized dual-isotope labeling and a specialized software to track the incorporation of the labeled fatty acid into the lipidome. acs.orgbiorxiv.orgacs.org While this study used deuterium (B1214612) labeling, the principles of IDA and data deconvolution are the same for ¹³C tracers.

The analysis of isotopomer patterns can reveal not only the activity of pathways but also the relative contributions of different sources to a particular metabolite pool. For example, by analyzing the isotopomer distribution of fatty acids, it is possible to distinguish between fatty acids taken up from the diet and those synthesized de novo. soton.ac.uk

Network Reconstruction and Pathway Modeling from 13C Labeling

Data from ¹³C labeling experiments with tracers like "Arachidonic Acid 1,2,3,4,5-¹³C" can be used to reconstruct and model metabolic networks. The pattern of ¹³C enrichment in downstream metabolites provides constraints that help to identify the active metabolic pathways and their connectivity.

Arachidonic acid is a precursor to a vast network of bioactive eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes, which are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govcreative-proteomics.comyoutube.comyoutube.comlipidmaps.org By tracing the flow of ¹³C from labeled arachidonic acid, it is possible to map the flux through these different branches of the eicosanoid biosynthesis network. researchgate.net This information is invaluable for understanding how this network is regulated in different physiological and pathological states.

The process of network reconstruction involves integrating the isotopic labeling data with existing knowledge of biochemical reactions. The goal is to create a model that can accurately simulate the observed labeling patterns. This model can then be used to predict how the network will respond to perturbations, such as disease or drug treatment.

For example, if "Arachidonic Acid 1,2,3,4,5-¹³C" is introduced into a cell culture, the detection of ¹³C in specific prostaglandins would confirm the activity of the COX pathway. The relative abundance of ¹³C in different prostaglandins could then be used to infer the relative activities of the specific synthases that produce them. youtube.com This approach can provide a more dynamic and quantitative view of metabolic pathways than what can be obtained from static measurements of metabolite concentrations alone.

Quantitative Estimation of Fractional Synthesis Rates and Turnover Times

A key application of stable isotope tracers like "Arachidonic Acid 1,2,3,4,5-¹³C" is the quantification of the dynamic aspects of metabolism, such as fractional synthesis rates (FSR) and turnover times. FSR represents the fraction of a metabolite pool that is newly synthesized per unit of time, while turnover time is the time required to replace the entire pool.

These parameters are calculated by measuring the rate of incorporation of the ¹³C label from the tracer into the product molecule over time. For example, by administering "Arachidonic Acid 1,2,3,4,5-¹³C" and then measuring the ¹³C enrichment in a specific eicosanoid or phospholipid at different time points, one can determine the rate at which that molecule is being synthesized from arachidonic acid.

A study on the metabolism of uniformly labeled ¹³C-arachidonic acid in young and old men determined the plasma half-life of the labeled arachidonic acid to be approximately 4.4 days in both groups. researchgate.netnih.gov This provides a direct measure of the turnover of arachidonic acid in the plasma. Another study developed a method for lipidome-wide ¹³C flux analysis to estimate the turnover rates of various lipid species, demonstrating the broad applicability of this approach. nih.gov Although this study used ¹³C-glucose as a tracer to label the glycerol (B35011) backbone of lipids, the same principles can be applied using labeled fatty acids like "Arachidonic Acid 1,2,3,4,5-¹³C" to specifically probe fatty acid metabolism. nih.gov

Table 2: Illustrative Findings from ¹³C-Arachidonic Acid Turnover Studies

Study Focus Finding Significance
Plasma turnover of ¹³C-Arachidonic Acid Plasma half-life of approximately 4.4 days in both young and old men. researchgate.netnih.gov Provides a quantitative measure of the rate at which arachidonic acid is cleared from the plasma.
Stability of Arachidonic Acid turnover in intracranial aneurysms Arachidonic acid was not detected in unruptured human intracranial aneurysm walls, suggesting stable turnover. nih.gov Indicates that the metabolic stability of arachidonic acid is maintained in unruptured aneurysms.

Statistical and Machine Learning Approaches for Complex Isotopic Datasets

The large and complex datasets generated by modern lipidomics and metabolomics experiments, including those using ¹³C tracers, often require advanced statistical and machine learning methods for interpretation. creative-proteomics.commetwarebio.com These approaches can help to identify subtle patterns and correlations in the data that may not be apparent with traditional methods.

More recently, machine learning algorithms, such as random forests, support vector machines (SVMs), and artificial neural networks, are being applied to lipidomics data. creative-proteomics.com These methods can be used to build predictive models, for example, to classify samples based on their isotopic profiles or to identify potential biomarkers. A study on fatty acid classes in snacks demonstrated the use of various machine learning models to analyze complex lipid data. nih.gov

Bayesian statistical methods are also gaining traction in the field of ¹³C-MFA. nih.govnih.govbiorxiv.orgmdpi.com A Bayesian approach provides a full probability distribution for the estimated fluxes, which gives a more complete picture of the uncertainty associated with the estimates. nih.govbiorxiv.org This can be particularly useful when dealing with noisy or incomplete data. The BayFlux method, for example, uses Bayesian inference to quantify metabolic fluxes and their uncertainty at the genome scale. nih.gov

While the direct application of these advanced methods to data from "Arachidonic Acid 1,2,3,4,5-¹³C" tracer studies is an emerging area, they hold great promise for extracting deeper insights from the complex isotopic labeling patterns generated in such experiments.

Q & A

Experimental Design: Incorporating 13C-Labeled Arachidonic Acid into Cell Culture Models

Basic Question: How should researchers optimize the concentration of 13C-arachidonic acid (13C-AA) for in vitro studies? Methodological Answer: Optimal concentrations depend on the experimental model and objectives. For placental explant cultures, 24 µM 13C-AA in serum-free media with 1.5% fatty acid-free BSA effectively tracks metabolic flux without cytotoxicity . In macrophage differentiation studies, 1.6 µM 13C-AA (doubling endogenous levels) balances isotopic enrichment and biological relevance . Validate via dose-response assays and confirm isotopic incorporation using LC-MS.

Tracking Metabolic Pathway Flux: Resolving Cyclooxygenase vs. Lipoxygenase Contributions

Advanced Question: How can 13C-AA be used to differentiate competing metabolic pathways (e.g., prostaglandins vs. leukotrienes) in inflammatory models? Methodological Answer: Combine 13C-AA with pathway-specific inhibitors (e.g., COX-2 inhibitors or 5-LOX blockers) and analyze metabolites via LC-MS/MS. For example, 13C-AA incorporation into prostaglandins (e.g., PGE2) versus leukotrienes (e.g., LTB4) can distinguish pathway dominance. Use stable isotope tracing to quantify fractional contributions, as demonstrated in placental studies where glucose and myo-inositol modulated 13C-AA metabolism .

Safety Protocol Integration: Reconciling Contradictory Hazard Classifications

Basic Question: How should researchers reconcile conflicting safety data (e.g., skin irritation claims) across SDS documents? Methodological Answer: Adopt the most stringent precautions. While Agilent’s SDS (2019) notes no significant skin irritation , MedChemExpress (2024) classifies 13C-AA as a Category 2 skin/eye irritant . Implement gloves (nitrile), eye protection, and fume hoods during handling. Pre-treat surfaces with absorbent materials to mitigate spills .

Quantitative Analysis: Using 13C-AA as an Internal Standard

Basic Question: What methodological steps ensure accurate quantification of unlabeled arachidonic acid using 13C-AA as an internal standard? Methodological Answer:

Spike Control Samples : Add a known concentration of 13C-AA (e.g., 1 mg/mL in ethanol) to calibration curves and biological matrices.

LC-MS/MS Parameters : Use multiple reaction monitoring (MRM) for transitions specific to unlabeled AA (m/z 305→259) and 13C-AA (m/z 310→264).

Normalization : Correct for matrix effects by comparing peak areas of 13C-AA and endogenous AA .

Data Contradiction: Resolving Discrepancies in Isotopic Enrichment Ratios

Advanced Question: How to address inconsistencies in 13C-AA metabolic flux data across replicate experiments? Methodological Answer:

Control for Isotopic Purity : Verify 13C-AA purity (>98%) via NMR or high-resolution MS to rule out unlabeled contaminants.

Batch Effects : Standardize cell culture conditions (e.g., serum-free media, fatty acid-free BSA) to minimize variability in AA uptake .

Pathway Inhibition : Use metabolic inhibitors (e.g., indomethacin for COX) to isolate confounding pathways .

Method Optimization: Enhancing Detection Sensitivity for 13C-AA Derivatives

Advanced Question: What LC-MS/MS parameters improve detection limits for low-abundance 13C-AA metabolites (e.g., hydroxyeicosatetraenoic acids [HETEs])? Methodological Answer:

  • Column : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients.
  • Ionization : Employ negative-ion electrospray ionization (ESI-) for HETEs and prostaglandins.
  • MRM Transitions : Optimize for 13C-labeled HETEs (e.g., 13C-5-HETE, m/z 323→115) with collision energies of 15–25 eV .

Isotopic Interference: Mitigating Cross-Talk in Multi-Tracer Studies

Advanced Question: How to prevent interference when combining 13C-AA with other isotopic tracers (e.g., deuterated lipids)? Methodological Answer:

  • Mass Resolution : Use high-resolution MS (Orbitrap or Q-TOF) to separate 13C-AA (Δm/z +5) from d11-AA (Δm/z +11).
  • Chromatographic Separation : Adjust gradient elution to resolve co-eluting isotopes.
  • Data Analysis : Apply isotope correction algorithms in software like XCMS or Skyline .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.